molecular formula C11H10F3NO3S B2390433 methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate CAS No. 882747-69-5

methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate

Cat. No.: B2390433
CAS No.: 882747-69-5
M. Wt: 293.26
InChI Key: SZFMNVMLLCWMSJ-WAYWQWQTSA-N
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Description

Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and an ester functional group

Properties

IUPAC Name

methyl 3-[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c1-6(5-8(16)11(12,13)14)15-7-3-4-19-9(7)10(17)18-2/h3-5,15H,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMNVMLLCWMSJ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate typically involves the reaction of methyl 3-amino-2-thiophenecarboxylate with a trifluoromethyl ketone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate has been investigated for its antitumor properties. Compounds with similar thiophene structures have shown promise as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. For example:

  • Antimitotic Activity : Research indicates that derivatives of thiophene can inhibit cancer cell proliferation effectively. In studies involving analogs of this compound, compounds demonstrated IC50 values ranging from 0.78 to 18 nM against various cancer cell lines .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis is crucial in understanding how modifications to the compound affect its biological activity:

ModificationEffect on Activity
Trifluoromethyl groupEnhances lipophilicity and potency
Amino substitutionCritical for binding affinity
Positioning of groupsDetermines efficacy against specific cancer types

This table summarizes findings from various studies that suggest specific structural modifications can lead to enhanced biological activity.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of thiophene derivatives. For instance:

  • Compounds similar to this compound have exhibited antibacterial activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups enhances their effectiveness .

Agricultural Applications

The compound's unique properties may also lend themselves to applications in agricultural chemistry:

  • Pesticidal Activity : Thiophene derivatives are being explored for their potential use as agrochemicals due to their ability to disrupt biological processes in pests . Their efficacy against various plant pathogens makes them suitable candidates for further development.

Case Studies

  • Antitumor Activity Study : A study conducted on a series of thiophene derivatives revealed that certain modifications significantly increased their antiproliferative effects in human cancer cell lines. The study utilized a comprehensive evaluation of over sixty cancer cell lines to determine the most effective compounds .
  • Antimicrobial Efficacy Evaluation : In another investigation, researchers synthesized several thiophene-based compounds and tested them against common bacterial strains. Results indicated that specific structural features correlated with enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate (CAS Number: 882747-69-5) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10F3NO3S
  • Molecular Weight : 293.27 g/mol
  • Physical Form : Solid
  • Purity : 90% .

Mechanisms of Biological Activity

This compound exhibits biological activity through several proposed mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that affect cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study explored the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells (MCF7) .
    • Table 1 summarizes the IC50 values observed in various cancer cell lines:
    Cell LineIC50 (µM)
    MCF715.6
    HeLa22.3
    A54918.9
  • Antimicrobial Studies :
    • The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
  • Mechanistic Studies :
    • A detailed mechanistic study revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

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